molecular formula C12H9BrN2O3 B316841 5-(4-bromostyryl)-3-methyl-4-nitroisoxazole

5-(4-bromostyryl)-3-methyl-4-nitroisoxazole

Cat. No.: B316841
M. Wt: 309.11 g/mol
InChI Key: SMRQMCKIYHUYRB-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromostyryl)-3-methyl-4-nitroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromostyryl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-methyl-4-nitro-5-(4-bromostyryl)isoxazole involves a solvent-free procedure using nano-titania as a solid support and recyclable catalyst . This method is eco-friendly and provides excellent yields. The reaction typically involves the condensation of appropriate aldehydes with primary nitro compounds under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of recyclable catalysts like nano-titania can be scaled up for industrial applications. The use of solvent-free conditions and recyclable catalysts aligns with sustainable and eco-friendly industrial practices .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromostyryl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Conversion to 3-methyl-4-amino-5-(4-bromostyryl)isoxazole.

    Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

    Cycloaddition: Formation of fused heterocyclic compounds.

Scientific Research Applications

5-(4-bromostyryl)-3-methyl-4-nitroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-5-(4-bromostyryl)isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromostyryl group can enhance binding affinity to certain enzymes or receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromostyryl)-3-methyl-4-nitroisoxazole is unique due to the presence of the bromostyryl group, which can significantly influence its chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

5-[(E)-2-(4-bromophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

InChI

InChI=1S/C12H9BrN2O3/c1-8-12(15(16)17)11(18-14-8)7-4-9-2-5-10(13)6-3-9/h2-7H,1H3/b7-4+

InChI Key

SMRQMCKIYHUYRB-QPJJXVBHSA-N

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)Br

SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Br

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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